N-Allylsalicylamide

Description

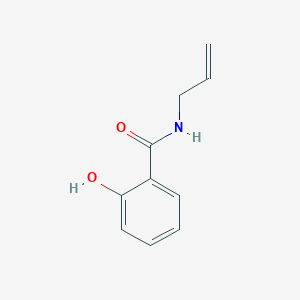

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECWHJOALGVHPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151995 |

Source

|

| Record name | N-Allylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-62-7 |

Source

|

| Record name | 2-Hydroxy-N-2-propen-1-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylsalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylsalicylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylsalicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-Allylsalicylamide (CAS 118-62-7)

Dual-Functional Salicylate: Pharmacophore & Polymerizable Intermediate [1]

Executive Summary

N-Allylsalicylamide (CAS 118-62-7) represents a distinct class of functionalized salicylates bridging the gap between small-molecule therapeutics and functional material science.[1] Unlike its parent compound, salicylamide, the inclusion of an N-allyl moiety introduces a reactive alkene handle while preserving the orth-hydroxybenzamide pharmacophore required for COX inhibition and UV absorption.

This guide serves as a definitive technical resource for researchers utilizing CAS 118-62-7 in drug development (prodrug design) and polymer chemistry (UV-stabilizing monomers).[1]

Part 1: Chemical Identity & Physicochemical Profile

The Molecule at a Glance: N-Allylsalicylamide is an amide derivative of salicylic acid.[1] Its structure is characterized by an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen, which significantly influences its solubility and spectral properties.

| Property | Specification | Critical Note |

| IUPAC Name | N-prop-2-enyl-2-hydroxybenzamide | Preferred for patent filings.[1] |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| Appearance | White to off-white crystalline solid | Subject to oxidative darkening if stored improperly.[1] |

| Solubility | Soluble in Ethanol, DMSO, DMF.[1] | Poor water solubility (< 1 mg/mL) necessitates co-solvents for biological assays.[1] |

| pKa (Phenol) | ~8.2 (Predicted) | The amide group is neutral; the phenolic proton is the primary acidic site.[1] |

| LogP | ~2.0 - 2.3 | Moderate lipophilicity; suitable for transdermal formulations.[1] |

Part 2: Synthetic Pathways & Process Optimization

Protocol A: Direct Aminolysis (Recommended)

Rationale: Methyl salicylate is an abundant, inexpensive starting material. Allylamine acts as a potent nucleophile, displacing the methoxy group.

Reagents:

-

Methyl Salicylate (1.0 eq)

-

Allylamine (1.5 eq) - Excess drives equilibrium and scavenges protons.[1]

-

Solvent: Methanol (anhydrous) or Neat (if temperature controlled).

-

Catalyst (Optional): Sodium Methoxide (0.05 eq) to accelerate kinetics.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer. Purge with Nitrogen.

-

Charging: Charge Methyl Salicylate dissolved in Methanol (3M concentration).

-

Addition: Add Allylamine dropwise at room temperature to prevent exotherms from vaporizing the volatile amine (BP ~53°C).

-

Reaction: Heat to mild reflux (60°C) for 6–12 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).

-

Workup:

-

Rotary evaporate the solvent and excess allylamine.

-

Resuspend the residue in cold Ethanol/Water (1:1).

-

Acidify slightly with 1M HCl to pH 5 (precipitates the amide and removes unreacted amine).

-

-

Purification: Recrystallize from Ethanol/Water to yield white needles.

Protocol B: Acid Chloride Route (Alternative)

Rationale: Used only when the ester substrate is unreactive or sterically hindered. Requires protection of the phenolic -OH (e.g., acetylation) to prevent polymerization or side reactions.

Visualizing the Synthetic Logic:

Figure 1: Direct aminolysis pathway.[1] The reaction is driven by the nucleophilicity of the primary amine against the methyl ester.

Part 3: Pharmacological & Functional Applications[2]

1. Analgesic & Anti-Inflammatory Potential

N-Allylsalicylamide functions as a non-steroidal anti-inflammatory drug (NSAID) analogue.[1]

-

Mechanism: It acts as a competitive inhibitor of Cyclooxygenase (COX) enzymes. The phenolic hydroxyl group binds to the active site Arg-120 of COX-1/COX-2.[1]

-

Advantage: The N-allyl group increases lipophilicity compared to salicylamide, potentially enhancing transdermal penetration for topical analgesic creams.

2. Polymerizable UV-Absorber

This is the compound's unique differentiator.[1] The allyl group allows it to be covalently incorporated into polymer backbones (e.g., hydrogels, methacrylates).

-

Application: Creating "self-preserving" polymers or contact lenses with intrinsic UV protection.[1]

-

Spectral Activity: The salicylamide moiety absorbs strongly in the UVB region (290–320 nm) due to the conjugated benzene-amide system.

Mechanism of Action Visualization:

Figure 2: Structure-Activity Relationship (SAR).[1] The molecule's trifunctional nature allows for simultaneous biological activity and chemical functionalization.

Part 4: Analytical Characterization Protocol

To ensure the integrity of your synthesized or purchased material, the following self-validating analytical system is required.

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

-

Mobile Phase:

-

A: Water + 0.1% Phosphoric Acid.

-

B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

-

Detection: UV @ 305 nm (Lambda max).

-

Retention Time: Expect elution ~6–8 minutes (depending on flow rate).

2. Infrared Spectroscopy (FT-IR)

Look for these diagnostic bands to confirm identity:

-

3200–3300 cm⁻¹: N-H stretch (Amide).

-

1640 cm⁻¹: C=O stretch (Amide I band).

-

1600 cm⁻¹: C=C stretch (Aromatic + Allyl alkene).

-

990 & 910 cm⁻¹: Terminal vinyl deformation (Critical for confirming the Allyl group).

Part 5: Safety & Toxicology (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye).

-

Sensitization: As with many allyl derivatives, there is a risk of contact dermatitis. Handle with nitrile gloves.

-

Stability: Stable under standard conditions. Avoid strong oxidizers which may react with the alkene.

References

-

PubChem. (n.d.). N-Allylsalicylamide (CID 67048).[1][2] National Library of Medicine. Retrieved from [Link]

-

Daidone, G., et al. (1989).[3] Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. Il Farmaco, 44(5), 465-473.[3] Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Salicylamide derivatives and UV spectral data. National Institute of Standards and Technology. Retrieved from [Link]

-

Science-SoftCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

Sources

- 1. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 2. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Allylsalicylamide (C₁₀H₁₁NO₂)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-Allylsalicylamide. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, practical understanding of this molecule, grounded in established scientific principles and methodologies. The structure of this guide is intentionally fluid, designed to mirror the logical progression of scientific inquiry—from fundamental characteristics to synthesis, analysis, and potential applications. Every protocol and piece of data is presented with an emphasis on causality and self-validation, empowering researchers to not only replicate but also innovate upon the foundational knowledge provided herein.

Molecular Overview and Physicochemical Properties

N-Allylsalicylamide, with the chemical formula C₁₀H₁₁NO₂, is a derivative of salicylic acid, a well-known pharmacophore. Its structure, featuring an allyl group attached to the amide nitrogen, imparts distinct physicochemical characteristics that influence its biological activity and potential applications.

IUPAC Name: 2-hydroxy-N-prop-2-enylbenzamide[1] CAS Number: 118-62-7[1] Molecular Formula: C₁₀H₁₁NO₂[1]

Physicochemical Data

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development, guiding decisions on formulation, delivery, and experimental design.

| Property | Value | Source |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 177.078978594 Da | PubChem[1] |

| XLogP3 | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Note: The properties listed above are computationally derived and should be confirmed by experimental data where critical.

Synthesis of N-Allylsalicylamide

The synthesis of N-Allylsalicylamide can be approached through several established methods for amide bond formation. A common and reliable method involves the acylation of allylamine with a salicylic acid derivative. The following protocol is a representative example of how this synthesis can be achieved.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-Allylsalicylamide.

Detailed Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes the synthesis of N-Allylsalicylamide from salicylic acid by first converting it to its acyl chloride, followed by reaction with allylamine.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Allylamine

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend salicylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the evolution of HCl gas ceases. The completion of this step results in the formation of salicyloyl chloride.

-

Acylation Reaction: Cool the reaction mixture to 0 °C and add anhydrous pyridine (1.5 eq) dropwise.

-

Slowly add a solution of allylamine (1.1 eq) in anhydrous DCM to the flask.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure N-Allylsalicylamide.

Structural Characterization and Spectroscopic Analysis

Unequivocal structural confirmation is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized N-Allylsalicylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of N-Allylsalicylamide is expected to show distinct signals for the aromatic protons of the salicyl ring, the vinyl protons of the allyl group, the methylene protons adjacent to the nitrogen, the amide proton, and the hydroxyl proton. The splitting patterns and coupling constants will be indicative of the connectivity of these protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the amide carbonyl carbon, and the carbons of the allyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-Allylsalicylamide is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400-3200 (broad) |

| N-H (amide) | ~3300 |

| C=O (amide I) | ~1640 |

| N-H bend (amide II) | ~1550 |

| C=C (alkene) | ~1645 |

| Aromatic C-H | ~3100-3000 |

| Aromatic C=C | ~1600, 1485 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum of N-Allylsalicylamide is expected to show a molecular ion peak (M⁺) at m/z 177.

Potential Biological Activity and Mechanism of Action

Salicylamide and its derivatives are known to possess a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Anti-inflammatory and Analgesic Activity

The salicylamide scaffold is closely related to salicylic acid, the active metabolite of aspirin. The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of pain and inflammation. It is hypothesized that N-Allylsalicylamide may exert similar effects.

Caption: Hypothesized mechanism of anti-inflammatory action.

Antimicrobial Activity

Various derivatives of salicylamide have demonstrated activity against a range of microbial pathogens. The presence of the lipophilic allyl group in N-Allylsalicylamide may enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of N-Allylsalicylamide.

Materials:

-

N-Allylsalicylamide

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of N-Allylsalicylamide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Safety and Handling

N-Allylsalicylamide is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

N-Allylsalicylamide is a molecule of interest with potential applications in drug discovery, particularly in the areas of anti-inflammatory and antimicrobial research. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological activities, along with detailed experimental protocols. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety studies. The methodologies and foundational data presented herein are intended to serve as a robust starting point for such investigations.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67048, N-Allylsalicylamide. Retrieved from [Link].

Sources

Technical Guide: 2-Hydroxy-N-(prop-2-en-1-yl)benzamide

Synthesis, Structural Dynamics, and Pharmacological Scaffolding[1]

Executive Summary

2-hydroxy-N-(prop-2-en-1-yl)benzamide , commonly known as N-allylsalicylamide , represents a critical scaffold in medicinal chemistry and polymer science. It bridges the structural utility of the salicylamide pharmacophore (analgesic, anti-inflammatory) with the reactive versatility of an allyl group. This guide moves beyond basic definitions to explore the molecule's synthesis, the critical role of intramolecular hydrogen bonding in its stability, and its application as a "clickable" drug intermediate.

Molecular Architecture & Physicochemical Properties[2]

The IUPAC name 2-hydroxy-N-(prop-2-en-1-yl)benzamide decodes as follows:

-

Parent Structure: Benzamide (Ph-CO-NH-).

-

Substituent 1 (C2): Hydroxyl group (-OH), conferring phenolic acidity and H-bonding capability.

-

Substituent 2 (N-position): Prop-2-en-1-yl group (Allyl), providing a terminal alkene for functionalization.

The "Pseudo-Ring" Phenomenon

A defining feature of this molecule is the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the amide carbonyl oxygen. This interaction creates a stable, planar 6-membered pseudo-ring system.

-

Consequence for Solubility: This "locks" the polar groups, effectively reducing the molecule's polarity and increasing its lipophilicity (logP) compared to isomers where this bond cannot form (e.g., 4-hydroxy derivatives). This explains its enhanced membrane permeability in biological systems.[1]

-

Consequence for Reactivity: The phenolic proton is less acidic (higher pKa) than typical phenols due to this stabilization, requiring stronger bases for O-alkylation.

Synthetic Pathways & Optimization

While Schotten-Baumann conditions (using salicyloyl chloride) are traditional, they are prone to polymerization and oligomerization due to the bifunctional nature of the starting material.

Recommended Route: Direct Aminolysis of Methyl Salicylate This route is atom-economical and avoids the handling of unstable acid chlorides.

Graphviz: Synthetic Decision Matrix

The following diagram outlines the logic for selecting the synthetic route based on scale and available reagents.

Figure 1: Decision matrix for the synthesis of N-allylsalicylamide, favoring the aminolysis route for purity.

Detailed Experimental Protocol: Microwave-Assisted Aminolysis

This protocol is designed for high purity and reproducibility, minimizing side reactions.

Reagents:

-

Methyl Salicylate (1.0 eq)

-

Allylamine (1.5 eq) – Excess drives equilibrium.

-

Catalyst: Anhydrous Sodium Methoxide (0.1 eq) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for metal-free conditions.

-

Solvent: Methanol (optional, can be run neat).

Step-by-Step Methodology:

-

Setup: In a microwave-safe reaction vial, combine Methyl Salicylate (15.2 g, 100 mmol) and Allylamine (8.56 g, 150 mmol). Add the catalyst.

-

Reaction: Seal and irradiate at 100°C for 30 minutes (or reflux for 12 hours if using conventional heating).

-

Monitoring (Self-Validation): Spot TLC (Hexane:EtOAc 3:1). The starting material (Methyl Salicylate, high Rf) should disappear, replaced by a more polar spot (Product).

-

Workup (The Purification Logic):

-

Evaporate excess allylamine (volatile).

-

Dissolve residue in Ethyl Acetate.

-

Wash 1: 1M HCl (Removes any unreacted allylamine or catalyst).

-

Wash 2: 5% NaHCO3 (Removes any hydrolyzed salicylic acid).

-

Wash 3: Brine (Drying).

-

-

Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Structural Characterization (Self-Validating Systems)

To confirm the identity of 2-hydroxy-N-(prop-2-en-1-yl)benzamide , rely on the specific spectroscopic signatures of the functional groups.

| Technique | Diagnostic Signal | Mechanistic Insight |

| 1H-NMR | δ 12.0-13.0 ppm (s, 1H) | Phenolic OH. Extremely downfield shift confirms the Intramolecular H-bond (IMHB) with the amide carbonyl. If this is <10 ppm, the structure is likely incorrect or the IMHB is disrupted. |

| 1H-NMR | δ 5.8-6.0 ppm (m, 1H) | Allyl Vinyl Proton (-CH=). Characteristic multiplet confirming the integrity of the allyl group (no reduction occurred). |

| 1H-NMR | δ 5.1-5.3 ppm (d, 2H) | Allyl Terminal Methylene (=CH2). Distinct splitting pattern. |

| IR | ~1640 cm⁻¹ | Amide I Band. Lower frequency than typical amides due to H-bonding, validating the pseudo-ring structure. |

Pharmacological & Industrial Applications[3][4]

Biological Activity

Salicylamide derivatives are potent antimicrobial agents . The N-allyl group enhances lipophilicity, allowing better penetration of bacterial cell walls compared to the parent salicylamide.

-

Target: Studies suggest activity against S. aureus and Candida species by disrupting membrane integrity or inhibiting specific enzymes like isocitrate lyase.

-

Mechanism: The phenolic group acts as a proton shuttle, uncoupling oxidative phosphorylation in pathogens.

Chemical Scaffolding (Click Chemistry)

The allyl group serves as a "handle" for further diversification without affecting the pharmacophore.

Figure 2: Divergent synthesis opportunities using N-allylsalicylamide as a core scaffold.

References

-

Antimicrobial Activity of Salicylamide Derivatives Source: National Institutes of Health (PMC) Context: Discusses the structure-activity relationship of N-substituted salicylamides against S. aureus and Candida. [Link]

-

Intramolecular Hydrogen Bonding in N-Substituted Salicylamides Source: Bulletin of the Chemical Society of Japan / Oxford Academic Context: Detailed spectroscopic analysis (NMR/IR) confirming the stable pseudo-ring conformation. [Link]

-

Synthesis of Salicylamide Derivatives via Schotten-Baumann Source: ResearchGate Context: Provides comparative methodologies for amide bond formation in benzamide derivatives. [Link]

-

Biological Activity and Applications of Natural Compounds (Salicylates) Source: MDPI Context: Overview of phenolic and salicylate derivatives in drug discovery. [Link]

Sources

An In-depth Technical Guide to N-Allylsalicylamide: Chemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylsalicylamide, a derivative of the well-known therapeutic agent salicylic acid, represents a compelling scaffold for chemical and pharmacological exploration. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential biological activities. By integrating fundamental chemical principles with practical experimental insights, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.

The core structure of N-Allylsalicylamide, featuring a salicylamide moiety N-substituted with an allyl group, offers a unique combination of functionalities. The phenolic hydroxyl and amide groups provide sites for hydrogen bonding and potential coordination with biological targets, while the allyl group introduces a reactive handle for further chemical modification and can influence the molecule's lipophilicity and pharmacokinetic profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Allylsalicylamide is fundamental to its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |

| Molecular Weight | 177.20 g/mol | PubChem |

| IUPAC Name | 2-hydroxy-N-(prop-2-en-1-yl)benzamide | PubChem |

| CAS Number | 118-62-7 | PubChem |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Not readily available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO (predicted) | General knowledge |

Safety and Hazard Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Allylsalicylamide is classified with the following hazards:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of N-Allylsalicylamide

The synthesis of N-Allylsalicylamide can be achieved through the amidation of salicylic acid with allylamine. A common and effective method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. A general and adaptable procedure is outlined below, based on established methods for the synthesis of N-substituted salicylamides.[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-Allylsalicylamide.

Experimental Protocol:

Materials:

-

Salicylic acid

-

Allylamine

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or other suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylic acid (1 equivalent) in anhydrous toluene.

-

Activation of Carboxylic Acid (if using PCl₃ or SOCl₂): Slowly add phosphorus trichloride (0.4 equivalents) or thionyl chloride (1.1 equivalents) to the stirring solution at room temperature. The reaction mixture may be gently heated to facilitate the formation of the acyl chloride intermediate. Rationale: The conversion of the carboxylic acid to the more electrophilic acyl chloride enhances its reactivity towards the amine.

-

Amine Addition: Cool the reaction mixture to 0 °C and slowly add allylamine (1.2 equivalents). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Rationale: The slow addition of the amine at a reduced temperature helps to control the exothermic reaction and minimize side product formation.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Rationale: The aqueous work-up removes unreacted starting materials and inorganic byproducts.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel. Rationale: Purification is essential to obtain a high-purity sample for characterization and biological testing.

Spectroscopic Characterization

The structural elucidation of the synthesized N-Allylsalicylamide is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of N-Allylsalicylamide is expected to show distinct signals corresponding to the aromatic protons of the salicyl ring, the protons of the allyl group, and the amide and hydroxyl protons. The aromatic protons will typically appear in the range of δ 6.8-7.8 ppm, with splitting patterns indicative of their substitution on the benzene ring. The allyl group will exhibit characteristic signals for the vinyl protons (δ 5.0-6.0 ppm) and the methylene protons adjacent to the nitrogen (δ ~4.0 ppm). The amide (N-H) and hydroxyl (O-H) protons are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[2][3]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbonyl carbon of the amide is expected to resonate at a downfield chemical shift (δ ~170 ppm). The aromatic carbons will appear in the range of δ 115-160 ppm, and the carbons of the allyl group will be observed in the upfield region of the spectrum.[4][5]

Infrared (IR) Spectroscopy:

The IR spectrum of N-Allylsalicylamide will display characteristic absorption bands for its functional groups. Key expected peaks include:[6][7][8][9][10]

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹

-

N-H stretch (amide): A sharp to moderately broad band around 3300-3500 cm⁻¹

-

C=O stretch (amide): A strong, sharp band in the region of 1630-1680 cm⁻¹

-

C=C stretch (aromatic and vinyl): Bands in the region of 1450-1600 cm⁻¹

-

C-N stretch: A band in the region of 1200-1350 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of N-Allylsalicylamide. The molecular ion peak (M⁺) would be expected at m/z 177. The fragmentation pattern would likely involve cleavage of the amide bond, loss of the allyl group, and other characteristic fragmentations of the salicyl moiety.[11]

Potential Biological Activities and Applications

Salicylamide and its derivatives are known to possess a wide range of biological activities, suggesting that N-Allylsalicylamide could be a promising candidate for further pharmacological investigation.

Potential Therapeutic Areas:

-

Antibacterial Activity: Many salicylamide derivatives have demonstrated significant antibacterial activity against various bacterial strains.[12][13] The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes. The lipophilicity introduced by the allyl group in N-Allylsalicylamide could potentially enhance its penetration into bacterial cells and improve its antibacterial efficacy.

-

Anti-inflammatory and Analgesic Activity: Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[14][15][16] N-substituted salicylamides have been shown to retain and sometimes improve upon the anti-inflammatory and analgesic properties of the parent compound.[14]

-

Antiviral Activity: Recent studies have highlighted the potential of salicylamide derivatives as antiviral agents, particularly against the Hepatitis B virus (HBV).

Mechanism of Action (Hypothesized):

The biological activities of N-Allylsalicylamide are likely mediated through multiple pathways. The salicylamide core can act as a pharmacophore, interacting with specific enzyme active sites or receptors. The allyl group can modulate the compound's pharmacokinetic properties and potentially engage in specific interactions with biological targets.

Caption: Hypothesized mechanisms of action for N-Allylsalicylamide.

Conclusion

N-Allylsalicylamide is a synthetically accessible derivative of salicylic acid with a compelling profile of chemical properties and potential biological activities. This guide provides a foundational framework for its synthesis, characterization, and further investigation. The methodologies and insights presented herein are intended to empower researchers to explore the full therapeutic potential of this and related salicylamide scaffolds in the ongoing quest for novel and effective therapeutic agents. The unique structural features of N-Allylsalicylamide warrant further in-depth studies to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in various preclinical models.

References

- Daidone, G., Raffa, D., Plescia, S., Matera, M., Caruso, A., Leone, V., & Amico-Roxas, M. (1989). Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. Il Farmaco, 44(5), 465–473.

-

Synthesis and characterization of some N-substituted amides of salicylic acid. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

- Synthesis of new salicylic acid derivatives with potential bioactivity. (2025).

- Kráľová, K., & Stodůlková, E. (2012). Antibacterial activity of N-benzylsalicylthioamides. Bioorganic & Medicinal Chemistry, 20(1), 347–352.

- Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid. (2025).

-

COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. (n.d.). Delta State University. Retrieved January 31, 2026, from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

1 H NMR chemical shifts and coupling constants of selected model compounds. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

- Wodnicka, A., Huzar, E., Krawczyk, M., & Kwiecień, H. (2017). Synthesis and antifungal activity of new salicylic acid derivatives. Polish Journal of Chemical Technology, 19(1), 143–148.

- Glaser, R., & Wu, Z. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Physical Chemistry A, 119(22), 5849–5860.

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved January 31, 2026, from [Link]

- Gertsch, J., & Raduner, S. (2008). Synergistic immunomopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts. Planta Medica, 74(9), 1085–1092.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Carbon NMR Chemical Shifts. (2020, December 28). Oregon State University. Retrieved January 31, 2026, from [Link]

- Synergistic immunopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts. (2025).

- P-913 - New analgesics nitrosulfonamides with tranquilizer activity. (2025).

- Verbeeck, R. K., & McCormack, K. (1987).

-

Fragmentation Pattern in Mass Spectrometry | Homolytic & Heterolytic Cleavage. (2018, November 14). YouTube. Retrieved January 31, 2026, from [Link]

- Poly(allylamine)-copper(ii) coordination complex grafted on core@shell upconversion nanoparticles for ultrafast and sensitive determination of the phytohormone salicylic acid in plant extracts. (2020). Dalton Transactions.

- Antimicrobial activity of sodium n-alkylsalicyl

- The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. (2025).

- Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. (2025).

- Evaluation of analgesic activity of ethanolic extract of leaves of Nerium oleander Linn.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 31, 2026, from [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved January 31, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Massachusetts Lowell. Retrieved January 31, 2026, from [Link]

- Chemistry and Pharmacology of Alkylamides from Natural Origin. (2020). PMC - PubMed Central.

- A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. (2019). Journal of Experimental Pharmacology.

- New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. (2013). PubMed.

-

Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. (2022, December 31). YouTube. Retrieved January 31, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-Eau Claire. Retrieved January 31, 2026, from [Link]

- Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. (2023). MDPI.

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

- A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Con. (2005). Journal of the American Chemical Society.

-

Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved January 31, 2026, from [Link]

-

Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. ntweb.deltastate.edu [ntweb.deltastate.edu]

- 5. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Antibacterial activity of N-benzylsalicylthioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of N-Allylsalicylamide

Strategic Pathways, Mechanistic Insights, and Process Validation

Executive Summary

N-Allylsalicylamide (2-hydroxy-N-(prop-2-en-1-yl)benzamide) serves as a critical intermediate in the synthesis of benzoxazines, catalytic ligands, and pharmaceutical pharmacophores. Its structure combines a phenolic hydroxyl group, an amide linkage, and an allylic handle, making it a versatile "click" chemistry candidate.

This guide details two distinct synthesis pathways selected for their operational reliability and scalability:

-

The Aminolysis Route (Primary): A cost-effective, atom-economical method utilizing methyl salicylate. Ideal for scale-up.

-

The Direct Coupling Route (Alternative): A mild, room-temperature method utilizing salicylic acid and carbodiimide chemistry. Ideal for high-throughput screening or when avoiding high thermal loads.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of N-allylsalicylamide presents a chemo-selectivity challenge: the ortho-phenolic hydroxyl group.

-

Challenge: In direct acylation attempts (e.g., using salicyloyl chloride), the phenolic oxygen can compete as a nucleophile, leading to esterification (O-acylation) or polymerization.

-

Solution: The selected pathways circumvent this by utilizing the difference in nucleophilicity between the amine (allylamine) and the phenol, or by exploiting the "ortho-effect" where the phenolic proton activates the carbonyl via intramolecular hydrogen bonding.

Pathway Visualization

The following diagram illustrates the two strategic entry points.

Figure 1: Retrosynthetic strategies for N-Allylsalicylamide construction.

Primary Pathway: Catalytic Aminolysis of Methyl Salicylate

This route is the industry standard due to the low cost of methyl salicylate (Wintergreen oil) and the avoidance of expensive coupling reagents.

Mechanistic Insight: The "Ortho-Effect"

Unlike typical ester aminolysis which often requires harsh conditions, methyl salicylate reacts with amines relatively easily.

-

Mechanism: The phenolic hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen. This polarizes the carbonyl carbon, making it more electrophilic (susceptible to attack by the allylamine nucleophile).

-

Causality: This internal activation reduces the activation energy, allowing the reaction to proceed without external Lewis acids in many cases, though mild base catalysis improves kinetics.

Detailed Protocol

Reagents:

-

Methyl Salicylate (1.0 equiv)

-

Allylamine (1.2 - 1.5 equiv)

-

Catalyst: Potassium Carbonate (K₂CO₃, 0.1 equiv) or neat (thermal)

-

Solvent: Methanol (optional, can be run neat)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl Salicylate (15.2 g, 100 mmol).

-

Addition: Add Allylamine (8.55 g, 150 mmol) dropwise. Note: Allylamine is volatile and toxic; perform in a fume hood.

-

Catalysis: Add anhydrous K₂CO₃ (1.38 g, 10 mmol).

-

Reaction: Heat the mixture to reflux (approx. 65-70°C if using MeOH, or 80°C if neat) for 12–16 hours.

-

Self-Validating Check: Monitor via TLC (30% Ethyl Acetate in Hexane). The starting material (Methyl Salicylate, high Rf) should disappear, replaced by a more polar spot (Amide).

-

-

Workup (Critical for Purity):

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (100 mL).

-

Acid Wash: Wash with 1M HCl (2 x 50 mL). Reason: This protonates and removes unreacted allylamine into the aqueous layer.

-

Base Wash: Wash with 1M NaHCO₃ (2 x 50 mL). Reason: Removes any hydrolyzed salicylic acid by-product.

-

Dry: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude oil often solidifies upon standing or cooling. Recrystallize from Ethanol/Water (1:1) if necessary.

Alternative Pathway: Direct Amidation (Carbodiimide Coupling)

Use this route if your starting material is Salicylic Acid or if you require mild, room-temperature conditions to protect other sensitive functional groups.

Reaction Logic

Direct reaction of acid and amine requires activation of the carboxylic acid.[2] We use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a water-soluble coupling agent, often with HOBt to suppress racemization (though less critical here as the molecule is achiral) and improve efficiency.

Detailed Protocol

Reagents:

-

Salicylic Acid (1.0 equiv)

-

Allylamine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine, 2.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

-

Activation: Dissolve Salicylic Acid (13.8 g, 100 mmol) in DCM (200 mL) under Nitrogen. Add EDC·HCl (23.0 g, 120 mmol) and HOBt (16.2 g, 120 mmol). Stir for 15 minutes at 0°C.

-

Nucleophilic Attack: Add Allylamine (6.28 g, 110 mmol) followed by DIPEA (34 mL, 200 mmol).

-

Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Self-Validating Check: TLC should show complete consumption of Salicylic Acid.

-

-

Workup:

-

Dilute with DCM.

-

Wash successively with 1M HCl, Saturated NaHCO₃, and Brine.

-

-

Isolation: Dry over Na₂SO₄ and evaporate solvent.

Mechanistic Visualization (Aminolysis)

The following diagram details the transition state of the primary aminolysis pathway, highlighting the role of the phenolic proton.

Figure 2: Step-wise mechanism of nucleophilic acyl substitution facilitated by intramolecular hydrogen bonding.

Characterization & Data Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral standards.

Critical Spectral Data

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| 1H NMR | δ 12.0+ ppm | Singlet (Broad, D₂O exch) | Phenolic -OH (Intramolecular H-bond) |

| 1H NMR | δ 6.5 - 7.8 ppm | Multiplet (4H) | Aromatic Ring Protons |

| 1H NMR | δ 5.8 - 6.0 ppm | Multiplet (1H) | Allylic -CH= (Vinyl) |

| 1H NMR | δ 5.1 - 5.3 ppm | Two Doublets (2H) | Terminal =CH₂ |

| 1H NMR | δ 4.05 ppm | Triplet/Doublet (2H) | N-CH₂ (Methylene next to N) |

| IR | 1640 cm⁻¹ | Strong Band | Amide C=O Stretch (Amide I) |

| IR | 3300 cm⁻¹ | Broad Band | N-H / O-H Stretch |

| Physical | State | Low melting solid / Oil | MP approx. 45–48°C (Lit. dependent) |

Troubleshooting Common Issues

-

Issue: Product remains an oil and won't crystallize.

-

Causality: Presence of residual solvent or trace allylamine prevents lattice formation.

-

Remedy: High-vacuum drying for >4 hours at 40°C. If still oily, seed with a crystal from a previous batch or triturate with cold pentane.

-

-

Issue: Low Yield in Aminolysis.

-

Causality: Loss of volatile allylamine during reflux.

-

Remedy: Use a sealed pressure tube or add allylamine in portions.

-

References

-

Direct Aminolysis of Methyl Esters: Reaction Chemistry & Engineering. "Direct aminolysis of methyl esters with ammonia in continuous flow."[3] Available at: [Link]

-

Mechanism of Salicylate Hydrolysis/Aminolysis: NIH / PubMed. "Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids." Available at: [Link]

-

Direct Amidation Protocols: Organic Chemistry Portal. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." Available at: [Link]

- Methyl Salicylate Synthesis & Reactivity: Google Patents. "Efficient preparation method of methyl salicylate (CN105601512A).

Sources

- 1. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structural Elucidation of N-Allylsalicylamide

Foreword: The Scientific Imperative for Rigorous Structural Characterization

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An incomplete or erroneous structural assignment can lead to misguided research pathways, wasted resources, and potentially compromised patient safety. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the structural elucidation of N-allylsalicylamide. We will move beyond a mere recitation of techniques, delving into the causality behind experimental choices and fostering a self-validating system of protocols.

Introduction to N-Allylsalicylamide: A Molecule of Interest

N-Allylsalicylamide, with the IUPAC name 2-hydroxy-N-prop-2-enylbenzamide, is a derivative of salicylic acid, a well-known pharmacophore.[1] Salicylates have a long history in medicine, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs) whose mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[2] The introduction of an N-allyl group to the salicylamide scaffold presents an intriguing modification, potentially altering its biological activity, pharmacokinetic profile, and toxicological properties. A thorough understanding of its structure is the first step in unlocking its therapeutic potential.

Table 1: Physicochemical Properties of N-Allylsalicylamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| IUPAC Name | 2-hydroxy-N-prop-2-enylbenzamide | PubChem[1] |

| CAS Number | 118-62-7 | PubChem[1] |

Synthesis of N-Allylsalicylamide: A Practical Protocol

The synthesis of N-allylsalicylamide is typically achieved through the amidation of salicylic acid with allylamine. The following protocol is a robust and reproducible method for obtaining the target compound.

Experimental Protocol: Synthesis of N-Allylsalicylamide

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.38 g, 10 mmol) in 30 mL of an inert organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation of Carboxylic Acid: To the stirred solution, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol) along with a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Slowly add allylamine (0.63 g, 11 mmol) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

Workup: After the reaction is complete, filter the mixture to remove the urea byproduct (if DCC was used). Wash the filtrate with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-allylsalicylamide as a solid.

Caption: Workflow for the synthesis of N-allylsalicylamide.

Spectroscopic Analysis: The Core of Structural Elucidation

A multi-spectroscopic approach is essential for the unambiguous structural determination of N-allylsalicylamide. This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] We will examine both ¹H and ¹³C NMR to map out the carbon-hydrogen framework of N-allylsalicylamide.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data for N-Allylsalicylamide (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | s | 1H | Ar-OH | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the amide carbonyl. |

| ~8.5 | br s | 1H | N-H | The amide proton signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. |

| ~7.4 | dd | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded by its electron-withdrawing effect. |

| ~7.3 | t | 1H | Ar-H | Aromatic proton para to the hydroxyl group. |

| ~6.9 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group, shielded by its electron-donating effect. |

| ~6.8 | t | 1H | Ar-H | Aromatic proton meta to the hydroxyl group. |

| ~5.9 | m | 1H | =CH- | The methine proton of the allyl group, split by the adjacent CH₂ and terminal =CH₂ protons. |

| ~5.2 | d | 1H | =CH₂ (trans) | One of the terminal alkene protons. |

| ~5.1 | d | 1H | =CH₂ (cis) | The other terminal alkene proton. |

| ~4.1 | d | 2H | -CH₂- | The methylene protons adjacent to the nitrogen, deshielded by the amide group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N-allylsalicylamide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals and determine the multiplicities. Use 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

Caption: Expected COSY correlations for N-allylsalicylamide.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and chemical environment.

Predicted ¹³C NMR Data for N-Allylsalicylamide (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The amide carbonyl carbon is significantly deshielded. |

| ~160 | C-OH | The aromatic carbon attached to the hydroxyl group is deshielded. |

| ~135 | Ar-C | Quaternary aromatic carbon. |

| ~134 | =CH- | The methine carbon of the allyl group. |

| ~133 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~117 | =CH₂ | The terminal alkene carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~42 | -CH₂- | The methylene carbon of the allyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Identify the number of signals. Use 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate the carbon signals with their attached protons and to establish long-range C-H connectivity.

Caption: Integrated NMR workflow for structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrometry Data for N-Allylsalicylamide:

-

Molecular Ion (M⁺): m/z = 177. This corresponds to the molecular weight of C₁₀H₁₁NO₂.

-

Key Fragments:

-

m/z = 121: Loss of the allyl group (•CH₂CH=CH₂) from the molecular ion, corresponding to the salicylamide fragment.

-

m/z = 120: Loss of allylamine (H₂NCH₂CH=CH₂) via a McLafferty-type rearrangement, resulting in a benzyne radical cation.

-

m/z = 93: Loss of CO from the m/z = 121 fragment.

-

m/z = 41: The allyl cation (⁺CH₂CH=CH₂).

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of N-allylsalicylamide in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ (m/z 178) or the molecular ion M⁺• (m/z 177) in the case of Electron Ionization (EI).

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This will help confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands for N-Allylsalicylamide:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | O-H stretch | Phenolic -OH |

| ~3300 | N-H stretch | Amide N-H |

| ~3080 | =C-H stretch | Alkene C-H |

| ~1640 | C=O stretch | Amide I band |

| ~1600, 1485 | C=C stretch | Aromatic ring |

| ~1540 | N-H bend | Amide II band |

| ~1250 | C-O stretch | Phenolic C-O |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of N-allylsalicylamide or cast a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Structural Elucidation: A Holistic Approach

The true power of these techniques lies in their combined application. The molecular formula is first established by high-resolution mass spectrometry. The functional groups identified by IR spectroscopy are then mapped onto the carbon-hydrogen framework determined by 1D and 2D NMR. The fragmentation pattern from mass spectrometry serves as a final confirmation of the proposed structure.

Caption: Integrated approach to structural elucidation.

Potential Biological Activity: A Look Ahead

While the primary focus of this guide is structural elucidation, it is worth noting the potential biological implications of N-allylsalicylamide's structure. As a derivative of salicylic acid, it is plausible that it may exhibit anti-inflammatory properties through the inhibition of COX enzymes. The N-allyl moiety could influence its binding affinity and selectivity for COX-1 versus COX-2, as well as its overall pharmacokinetic profile. Further biological assays would be required to investigate these possibilities.

Conclusion: The Foundation for Future Research

The rigorous and multi-faceted approach to structural elucidation outlined in this guide ensures a high degree of confidence in the assigned structure of N-allylsalicylamide. This confirmed structure is the essential starting point for all further investigations into its chemical, biological, and pharmacological properties. By adhering to these principles of causality and self-validation, researchers can build a solid foundation for their scientific endeavors.

References

-

Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67048, N-Allylsalicylamide. Retrieved from [Link].

-

Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3, Supplement 1), 2S-8S. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

PubChem. (n.d.). N-Allylsalicylamide. Retrieved from [Link]

-

CiteSeerX. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Retrieved from [Link]

-

PubMed. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method of synthesizing salicylamide.

-

ResearchGate. (n.d.). Important peaks in FTIR spectra of a N-allyl maleamic acid, b chitosan,.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-allyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Total synthesis of haliclamide. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method for 5-acetylsalicylamide.

-

PubMed. (n.d.). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of Action of the New Anti-Ischemia Drug Ranolazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). D-Lysergic acid N,N-diethylamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Allylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. Retrieved from [Link]

-

Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]

-

YouTube. (2022, January 24). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

eGyanKosh. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. Retrieved from [Link]

-

David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

PubMed Central. (2020, October 9). Chemistry and Pharmacology of Alkylamides from Natural Origin. Retrieved from [Link]

-

PubMed Central. (n.d.). Antimicrobial Activity of Sodium n-Alkylsalicylates. Retrieved from [Link]

-

Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antifungal activity of new salicylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some N-substituted amides of salicylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). N-allylsalicylamide (C10H11NO2). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of N-Allylsalicylamide

Executive Summary

N-Allylsalicylamide (2-hydroxy-N-(prop-2-en-1-yl)benzamide) represents a critical structural motif in medicinal chemistry, serving as a scaffold for analgesic development and a monomer for functionalized polymers. Its analysis is non-trivial due to the strong intramolecular hydrogen bonding (IMHB) between the phenolic hydroxyl and the amide carbonyl, which significantly perturbs standard spectroscopic signals.

This guide provides a rigorous, self-validating framework for the synthesis, purification, and spectroscopic validation of N-Allylsalicylamide. It moves beyond static data listing to explain the causality of signal shifts, ensuring researchers can distinguish the target amide from its common isomer, O-allylsalicylamide.

Part 1: Chemical Identity & Structural Context[1]

| Property | Data |

| IUPAC Name | 2-Hydroxy-N-(prop-2-en-1-yl)benzamide |

| CAS Registry Number | 553-54-8 (Note: Distinct from Salicylamide 118-62-7) |

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| Melting Point | 100–102 °C (Recrystallized from EtOH/Water) |

| Solubility | Soluble in EtOH, DMSO, |

Structural Criticality: The Intramolecular Hydrogen Bond

The defining feature of this molecule is the six-membered pseudo-ring formed by the hydrogen bond between the phenolic -OH and the amide C=O.

-

Effect on IR: Lowers the Amide I carbonyl frequency.

-

Effect on NMR: Deshields the phenolic proton significantly (

ppm). -

Effect on Reactivity: Reduces the nucleophilicity of the phenol, making N-alkylation favored over O-alkylation during synthesis if conditions are controlled.

Part 2: Synthesis & Purification Workflow

Prerequisite for Analysis: High-quality spectra require >98% purity. The primary impurity is the unreacted methyl salicylate or the O-allyl ether isomer.

Protocol: Aminolysis of Methyl Salicylate

Reagents: Methyl Salicylate (1.0 eq), Allylamine (1.2 eq), Methanol (Solvent).

-

Reaction: Dissolve methyl salicylate in methanol. Add allylamine dropwise at 0°C to prevent volatilization. Allow to warm to room temperature and reflux for 4–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1). Product (

) is more polar than methyl salicylate ( -

Workup: Evaporate methanol. Dissolve residue in EtOAc. Wash with 1M HCl (to remove excess allylamine) and 5%

(to remove unreacted salicylic acid). -

Purification: Recrystallize from aqueous ethanol.

Visualization: Synthesis & Purity Logic

Figure 1: Synthesis workflow with integrated quality control logic based on NMR shifts.

Part 3: Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum serves as the primary confirmation of the amide functional group and the integrity of the phenolic moiety.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[4]

| Frequency ( | Intensity | Assignment | Structural Insight |

| 3350–3280 | Medium, Sharp | Amide N-H stretch.[2] Distinct from broad OH. | |

| 3200–2800 | Broad, Weak | Phenolic OH.[2] Broadening indicates strong H-bonding. | |

| 1645–1635 | Strong | Amide I .[5] Shifted lower (from typical 1660-1680) due to IMHB with Phenol. | |

| 1595, 1540 | Strong | Aromatic ring breathing mixed with N-H bending. | |

| 1240 | Strong | Phenolic C-O stretch. | |

| 990, 920 | Medium | Allyl Pattern . Out-of-plane bending for terminal vinyl group ( | |

| 755 | Strong | Ortho-substituted benzene ring (4 adjacent protons). |

Diagnostic Check: If the Carbonyl peak appears

Part 4: Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive proof of structure. The data below assumes

H NMR (400 MHz, )

| Shift ( | Mult. | Integ. | Assignment | Interpretation |

| 12.30 | s | 1H | Phenolic -OH | Critical Proof. Highly deshielded by IMHB with C=O. Disappears with |

| 7.45 | dd | 1H | Ar-H (H-6) | Ortho to C=O. Deshielded by carbonyl anisotropy. |

| 7.38 | td | 1H | Ar-H (H-4) | Para to OH. |

| 6.98 | d | 1H | Ar-H (H-3) | Ortho to OH. Shielded by electron-donating OH. |

| 6.85 | t | 1H | Ar-H (H-5) | Meta to OH. |

| 6.60 | br s | 1H | Amide -NH | Broad signal. |

| 5.95 | ddt | 1H | Allyl | Methine proton of the allyl group. |

| 5.25 | dq | 1H | Allyl | Terminal alkene (trans to methine). |

| 5.18 | dq | 1H | Allyl | Terminal alkene (cis to methine). |

| 4.05 | tt/d | 2H | Methylene adjacent to Nitrogen. |

C NMR (100 MHz, )

-

Carbonyl (C=O): 170.1 ppm (Amide).

-

Aromatic C-OH: 161.5 ppm (Deshielded by Oxygen).

-

Allyl Methine (

): 134.0 ppm. -

Allyl Methylene (

): 116.8 ppm. -

Aliphatic Methylene (

): 42.1 ppm.

Part 5: Mass Spectrometry (Fragmentation Logic)

Technique: EI-MS (70 eV) or ESI-MS (+).

Molecular Ion:

Fragmentation Pathway

The fragmentation is driven by the stability of the hydroxybenzoyl cation (salicyloyl group).

-

Parent Ion:

177. -

-Cleavage: Cleavage of the amide bond releases the allylamine radical, leaving the salicyloyl cation (

-

McLafferty-like Rearrangement: While less common in simple amides, loss of the allyl moiety via H-transfer can generate Salicylamide (

137). -

Loss of CO: The ion at

121 often loses CO to form the phenol cation (

Visualization: MS Fragmentation Tree

Figure 2: Primary fragmentation pathways observed in EI-MS.

Part 6: References

-

PubChem. (n.d.).[7] N-Allylsalicylamide (Compound).[7] National Library of Medicine. Retrieved from [Link]

-

SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Search No. 553-54-8). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Amide I shifts and IMHB effects).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for aminolysis of esters).

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. reddit.com [reddit.com]

- 7. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of N-Allylsalicylamide